molecular formula C8H3BrClN3O4 B8387328 6-Bromo-7-chloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

6-Bromo-7-chloro-5-nitro-1,4-dihydro-2,3-quinoxalinedione

Cat. No. B8387328
M. Wt: 320.48 g/mol
InChI Key: YXHJWJGERWHHRF-UHFFFAOYSA-N
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Patent
US05620979

Procedure details

To a stirred solution of 6-bromo-7-chloro-5-nitroquinoxaline-2(1H)-one (0.025 g, 0.082 mmol) in conc. H2SO4 (0.5 mL) was added KNO3 (0.011 g, 0.11 mmol) and the resulting dark red solution was stirred at r.t. for 65 h. The solution was then cooled in an ice-bath and diluted with ice to a total volume of 5.0 mL. The precipitated solid was filtered, washed with water (2.0 mL) and dried under vacuum to give 0.019 g (72%) of crude product. It was purified as follows. Crude product (0.016 g) was taken up in 1N NaOH (1.1 mL). The mixture was centrifuged and the supernatant liquid was acidified with conc. HCl to pH ~2. The precipitated solid was filtered, washed with water (1.0 mL) and dried under vacuum to furnish 0.010 g (50%) of pure title compound as a cream colored powder; m.p. 338°-343° C. (decomposed); 1H NMR (DMSO-d6): 7.351 (s, 1H), 12.251 (s overlapped by a br s, 2H).
Name
6-bromo-7-chloro-5-nitroquinoxaline-2(1H)-one
Quantity
0.025 g
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0.011 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[CH:6]=[N:5]2.[N+]([O-])([O-])=[O:18].[K+]>OS(O)(=O)=O>[Br:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[C:6](=[O:18])[NH:5]2 |f:1.2|

Inputs

Step One
Name
6-bromo-7-chloro-5-nitroquinoxaline-2(1H)-one
Quantity
0.025 g
Type
reactant
Smiles
BrC=1C(=C2N=CC(NC2=CC1Cl)=O)[N+](=O)[O-]
Name
KNO3
Quantity
0.011 g
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting dark red solution was stirred at r.t. for 65 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled in an ice-bath
ADDITION
Type
ADDITION
Details
diluted with ice to a total volume of 5.0 mL
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water (2.0 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
to give 0.019 g (72%) of crude product
CUSTOM
Type
CUSTOM
Details
It was purified
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered
WASH
Type
WASH
Details
washed with water (1.0 mL)
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
65 h
Name
Type
product
Smiles
BrC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.01 g
YIELD: PERCENTYIELD 50%
YIELD: CALCULATEDPERCENTYIELD 38.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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